

# Application Notes and Protocols for A-317491

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: A-317491

Cat. No.: B1664225

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**A-317491** is a potent and selective, non-nucleotide antagonist of the P2X3 and P2X2/3 receptors.[1][2] These receptors are ligand-gated ion channels activated by adenosine triphosphate (ATP) and are highly expressed on sensory neurons involved in pain signaling.[3][4][5][6] **A-317491** competitively blocks these receptors, thereby inhibiting the influx of calcium and reducing nociceptive signals.[1][3][7] This compound is a valuable tool for studying the role of P2X3 and P2X2/3 receptors in inflammatory and neuropathic pain.[1][3][4][8]

## Quantitative Data Summary

The following table summarizes the key quantitative data for **A-317491** and its sodium salt hydrate form.

Property	A-317491	A-317491 Sodium Salt Hydrate
Molecular Weight	565.57 g/mol [1]	606.57 g/mol [9]
Formula	C <sub>33</sub> H <sub>27</sub> NO <sub>8</sub> [1]	C <sub>33</sub> H <sub>29</sub> NNaO <sub>9</sub> [9]
Appearance	Off-white to pink solid[1]	White to off-white solid[9]
Purity	≥98% (HPLC)	≥98% (HPLC)
Solubility (In Vitro)	≥47 mg/mL in DMSO[1]	100 mg/mL in H <sub>2</sub> O[9][10]
100 mg/mL in Ethanol[2]	15 mg/mL in H <sub>2</sub> O (clear solution)	
Insoluble in Water[2]	≥20 mg/mL in DMSO	
Storage (Powder)	-20°C for 3 years, 4°C for 2 years[1]	4°C (sealed, away from moisture)[9][10]
Storage (Stock Solution)	-80°C for 2 years, -20°C for 1 year[1]	-80°C for 6 months, -20°C for 1 month[9][10]
Ki Values (human)	22 nM (P2X3), 9 nM (P2X2/3) [1][2]	22 nM (P2X3), 9 nM (P2X2/3) [9]
Ki Values (rat)	22 nM (P2X3), 92 nM (P2X2/3) [1]	22 nM (P2X3), 92 nM (P2X2/3) [9]
IC <sub>50</sub>	15 nM (rat DRG currents)[1][3]	>10 μM (for other P2 receptors)[9]

## Experimental Protocols

### Preparation of A-317491 Stock Solution for In Vitro Studies

This protocol describes the preparation of a 10 mM stock solution of **A-317491** in DMSO.

Materials:

- **A-317491** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

#### Procedure:

- **Weighing:** Accurately weigh the desired amount of **A-317491** powder. For a 10 mM stock solution, you will need 5.66 mg of **A-317491** for 1 mL of DMSO.
- **Dissolving:** Add the appropriate volume of anhydrous DMSO to the **A-317491** powder in a sterile microcentrifuge tube. It is recommended to use freshly opened DMSO as it is hygroscopic, and absorbed moisture can affect solubility.[\[1\]](#)[\[2\]](#)
- **Mixing:** Vortex the solution until the **A-317491** is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[\[1\]](#)
- **Aliquoting:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- **Storage:** Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[\[1\]](#)

## Preparation of **A-317491** Sodium Salt Hydrate Stock Solution for In Vitro Studies

This protocol outlines the preparation of a 10 mM stock solution of **A-317491** sodium salt hydrate in water.

#### Materials:

- **A-317491** sodium salt hydrate powder
- Nuclease-free water

- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath

#### Procedure:

- Weighing: Weigh the required amount of **A-317491** sodium salt hydrate powder. For a 10 mM stock solution, you will need 6.07 mg for 1 mL of water.
- Dissolving: Add the calculated volume of nuclease-free water to the powder in a sterile microcentrifuge tube.
- Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonication is recommended to achieve a clear solution.[\[9\]](#)
- Aliquoting: Dispense the stock solution into single-use aliquots.
- Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[\[9\]](#)[\[10\]](#)

## Preparation of A-317491 Formulation for In Vivo Studies

This protocol provides a method for preparing a formulation of **A-317491** suitable for subcutaneous (s.c.) administration in animal models.

#### Materials:

- **A-317491** powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)

- Sterile tubes

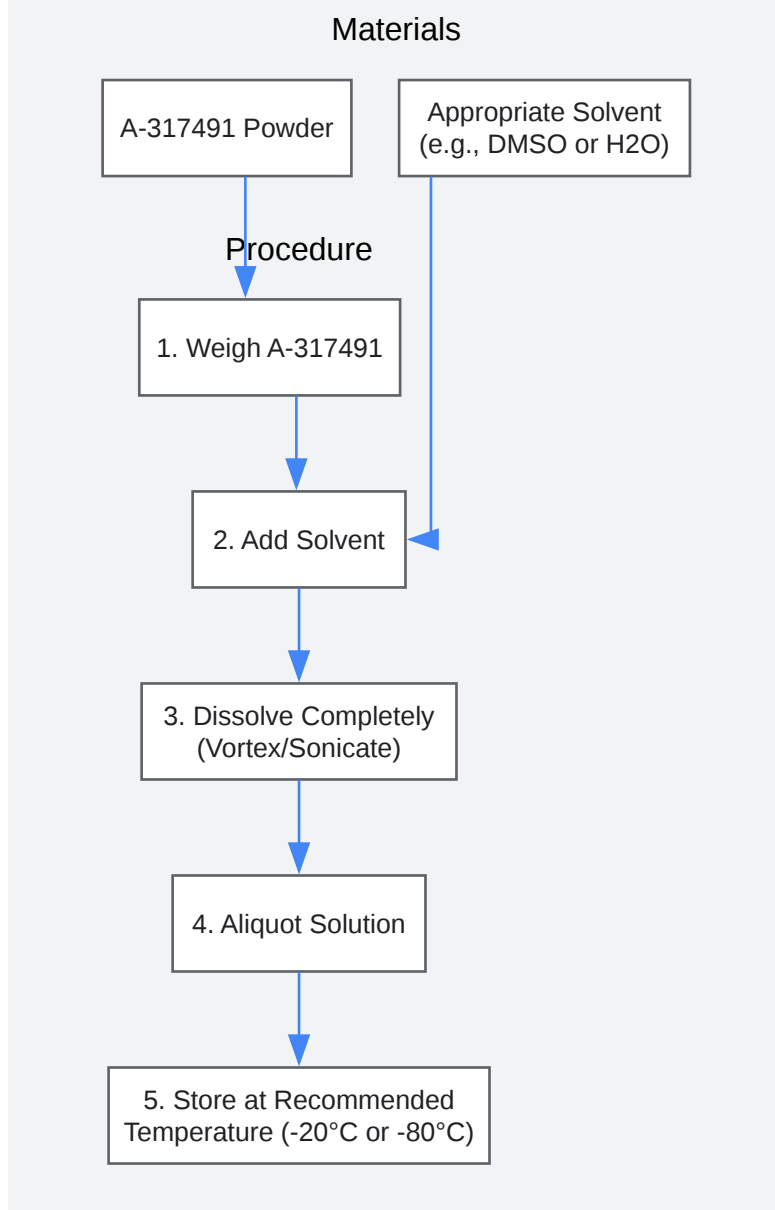
#### Procedure:

- Initial Dissolution: Prepare a concentrated stock of **A-317491** in DMSO.
- Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[1\]](#)
- Final Formulation: Add the **A-317491** DMSO stock to the prepared vehicle to achieve the desired final concentration. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL **A-317491** DMSO stock to 900 µL of the vehicle containing PEG300, Tween-80, and Saline in the correct proportions. Ensure the final concentration of DMSO is 10%.
- Mixing: Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle heating or sonication can be applied.[\[1\]](#) It is recommended to prepare this formulation fresh on the day of use.[\[1\]](#)

## Visualizations

### Experimental Workflow: Stock Solution Preparation

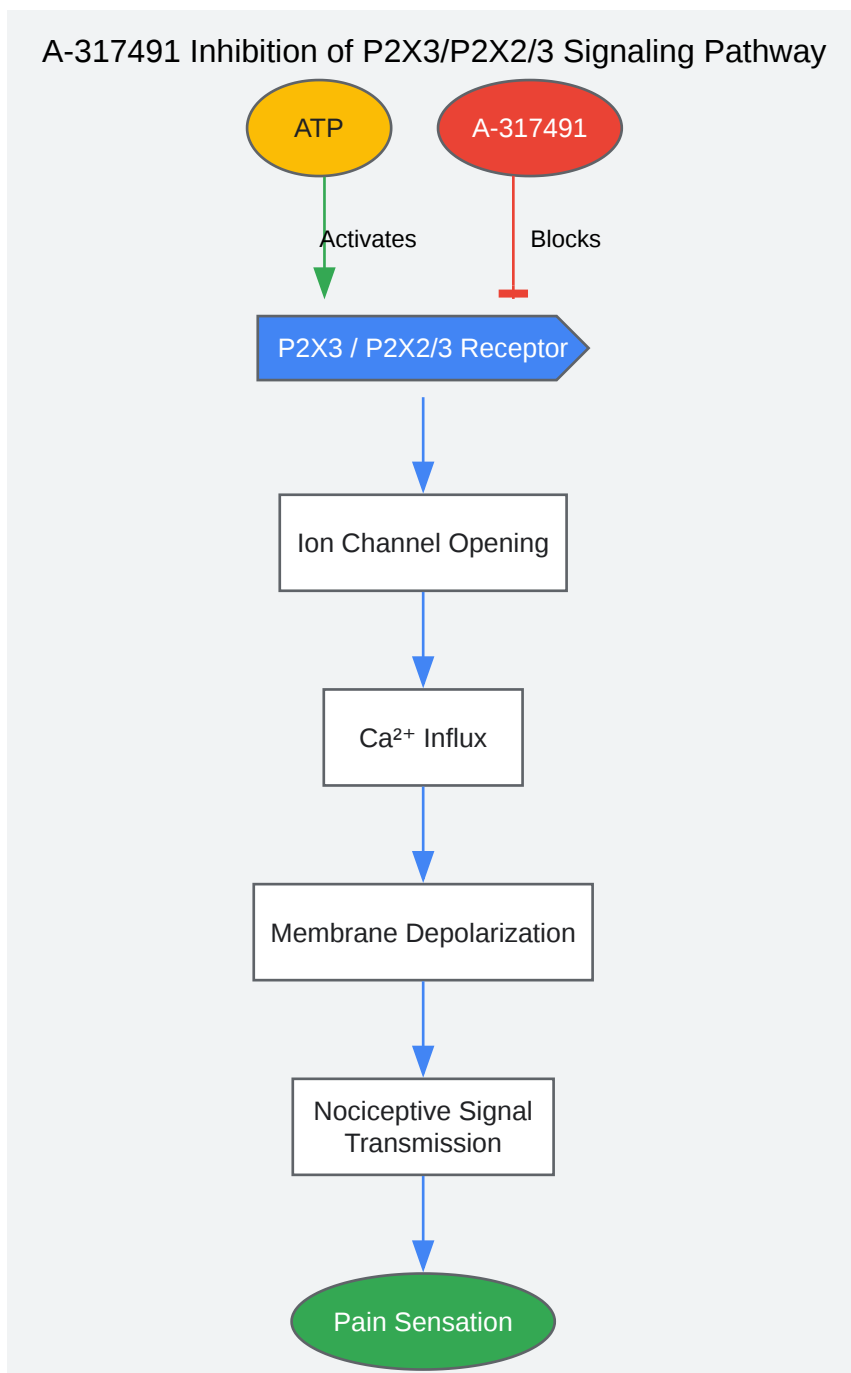
## Workflow for A-317491 Stock Solution Preparation



[Click to download full resolution via product page](#)

Caption: Workflow for **A-317491** Stock Solution Preparation.

## Signaling Pathway: A-317491 Mechanism of Action



[Click to download full resolution via product page](#)

Caption: **A-317491** Inhibition of P2X3/P2X2/3 Signaling.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 8. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for A-317491]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664225#how-to-prepare-a-317491-stock-solution]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]



**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)